molecular formula C20H29NO4 B14223875 N-Undec-2-enoyl-L-tyrosine CAS No. 825637-83-0

N-Undec-2-enoyl-L-tyrosine

Cat. No.: B14223875
CAS No.: 825637-83-0
M. Wt: 347.4 g/mol
InChI Key: XKYDBINPFTVXEX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Undec-2-enoyl-L-tyrosine is a synthetic amino acid derivative designed for advanced research applications. This compound features an undec-2-enoyl chain acylated to the L-tyrosine backbone, a structural motif that may influence its bioactivity and receptor binding properties. Similar tyrosine derivatives are investigated in various fields, including metabolic research and the study of peroxisome proliferator-activated receptors (PPARs) for their potential antihyperglycemic and antihyperlipidemic activities . As a modified amino acid, it also serves as a valuable building block in peptide synthesis and proteomics research. Researchers utilize such compounds to explore cellular signaling pathways, enzyme-substrate interactions, and metabolic regulation. This product is provided as a high-purity material to ensure experimental consistency and reliability. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

825637-83-0

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(undec-2-enoylamino)propanoic acid

InChI

InChI=1S/C20H29NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h9-14,18,22H,2-8,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1

InChI Key

XKYDBINPFTVXEX-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of N Undec 2 Enoyl L Tyrosine

Chemical Synthesis Approaches

Chemical synthesis remains a primary route for producing N-acyl amino acids, including N-Undec-2-enoyl-L-tyrosine. These methods typically involve the activation of the fatty acid's carboxyl group to facilitate nucleophilic attack by the amino group of L-tyrosine. Careful selection of reaction conditions and the use of protecting groups are essential to ensure regioselectivity and prevent unwanted side reactions.

N-Acylation Reactions for Amide Bond Formation

The formation of the amide bond is a cornerstone of N-acyl amino acid synthesis. researchgate.net A widely employed and industrially significant method is the Schotten-Baumann reaction. researchgate.net This process involves reacting the amino acid with an activated fatty acid derivative, typically a fatty acyl chloride, in a basic aqueous or mixed-solvent system. researchgate.net The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion.

Other chemical synthesis routes include:

Direct Dehydration Condensation: This method involves heating the fatty acid and amino acid at high temperatures (often above 170°C) to directly form the amide bond while continuously removing the water generated. researchgate.net

Amidation of Fatty Acid Anhydrides: Using a fatty acid anhydride (B1165640) as the acylating agent is another effective strategy. researchgate.net

Activated Esters: Fatty acid activated esters can react with amino acids to form the desired N-acyl product. researchgate.net

The direct condensation of a carboxylic acid and an amine is generally energetically unfavorable, necessitating the activation of the carboxyl group. frontiersin.org In conventional chemical synthesis, this often involves using toxic chlorinating agents. nih.govresearchgate.net

Methodologies for Incorporating Unsaturated Undecenoyl Chains

Introducing an unsaturated acyl chain like the undec-2-enoyl group requires methodologies that are compatible with the carbon-carbon double bond to prevent unwanted side reactions such as isomerization or reduction. Palladium-catalyzed amidocarbonylation represents an advanced, atom-efficient method for creating N-acyl amino acids from aldehydes, amides, and carbon monoxide. rsc.orgresearchgate.net Research has shown that this catalytic system tolerates olefins within the fatty amide chain, allowing for the synthesis of N-acyl amino acids with unsaturated alkyl chains in good yields. rsc.org This demonstrates the feasibility of incorporating chains like the undecenoyl group without compromising the double bond.

The synthesis of fatty acids themselves can occur through various biochemical pathways. Fatty acid synthase enzymes catalyze reactions to build fatty acids two carbons at a time, starting from acetyl-CoA and malonyl-CoA. uomustansiriyah.edu.iq Further modifications by elongases and desaturases can introduce double bonds to create unsaturated fatty acids. uomustansiriyah.edu.iq

Strategic Use of Protecting Groups in L-Tyrosine Functionalization

L-tyrosine possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on its side chain. researchgate.net To achieve selective N-acylation at the α-amino group, the other two functionalities must be temporarily blocked using protecting groups. researchgate.net

Hydroxyl Group Protection: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo acylation under basic conditions. researchgate.net Common protecting groups include benzyl (B1604629) (Bzl) ethers, which are typically removed by strong acids like hydrogen fluoride (B91410) (HF) or by catalytic hydrogenation, and tert-butyl (tBu) ethers, which are cleaved with moderate acids like trifluoroacetic acid (TFA). creative-peptides.compeptide.com

Carboxyl Group Protection: The carboxylic acid is often protected as an ester, such as a methyl or benzyl ester, to prevent it from reacting with activated intermediates. These are typically removed by saponification (for methyl esters) or hydrogenation (for benzyl esters).

The concept of orthogonality is crucial, where different protecting groups can be removed under distinct conditions without affecting others, allowing for precise, stepwise synthesis. researchgate.net

Functional GroupProtecting GroupAbbreviationCommon Deprotection Conditions
α-Amino9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
α-Aminotert-ButyloxycarbonylBocAcid (e.g., TFA, HF)
Phenolic Hydroxyltert-ButyltBuAcid (e.g., TFA)
Phenolic HydroxylBenzylBzlStrong Acid (HF), Hydrogenolysis
Phenolic Hydroxyl2-BromobenzyloxycarbonylBrZStrong Acid (HF)
α-CarboxylBenzyl esterOBzlHydrogenolysis, Strong Acid
α-Carboxyltert-Butyl esterOtBuAcid (e.g., TFA)
α-CarboxylCyclohexyl esterOcHexStrong Acid (HF)

Biotechnological and Chemoenzymatic Production Routes

Biotechnological methods offer environmentally friendly alternatives to traditional chemical synthesis. researchgate.net These routes leverage the specificity of enzymes or the metabolic machinery of microorganisms to produce N-acyl amino acids or their precursors, often under milder reaction conditions. nih.gov

Enzymatic Catalysis in N-Acyl Amino Acid Synthesis

Enzymes, particularly hydrolases like lipases and acylases, can be used to catalyze the formation of amide bonds in reverse of their natural hydrolytic function. researchgate.netnih.gov This approach avoids the use of harsh chemicals and can exhibit high selectivity. nih.gov

Acylase I from pig kidney (EC 3.5.1.14) has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids in a glycerol-water system. dntb.gov.uascispace.com However, this specific enzyme did not effectively synthesize N-lauroyl-L-tyrosine under the tested conditions. scispace.com Enzymatic strategies can be broadly categorized: nih.govresearchgate.net

ATP-Independent Enzymes: Hydrolases such as lipases or aminoacylases rely on the transient activation of the carboxylic acid, often through an acyl-enzyme intermediate. nih.govresearchgate.net

ATP-Dependent Enzymes: Acyl-adenylating enzymes couple the hydrolysis of ATP to form an acyl-adenylate intermediate, which then reacts with the amino acid. nih.govresearchgate.net

The development of chemoenzymatic methods, which combine chemical and enzymatic steps, seeks to leverage the advantages of both approaches. researchgate.netacs.org

Enzyme ClassExampleMechanismReference
HydrolasesAcylase I, Lipase (B570770)Reverse hydrolysis, Acyl-enzyme intermediate nih.gov, dntb.gov.ua, scispace.com
Acyl-adenylating enzymesN/AATP-dependent acyl-adenylate intermediate nih.gov, researchgate.net

Microbial Fermentation and Genetic Engineering for Precursor L-Tyrosine Production

The availability of the L-tyrosine precursor is critical for the synthesis of this compound. Microbial fermentation using genetically engineered strains, particularly of Escherichia coli, has become a highly efficient and sustainable method for producing aromatic amino acids. nih.gov The natural tyrosine synthesis pathway in microorganisms starts with precursors from the glycolytic and pentose (B10789219) phosphate (B84403) pathways. nih.gov

Metabolic engineering strategies focus on overcoming the tight cellular regulation of this pathway to achieve overproduction. Key genetic modifications include:

Overexpression of key enzymes: Increasing the expression of feedback-resistant versions of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG) and chorismate mutase/prephenate dehydrogenase (tyrA). researchgate.net

Deletion of competing pathways: Removing genes for pathways that divert precursors away from tyrosine synthesis, such as the deletion of pheA to prevent phenylalanine production. researchgate.net

Optimization of fermentation conditions: Fine-tuning parameters like glucose feeding, pH, and aeration to maximize titer and yield. researchgate.netnih.gov

Through these strategies, researchers have achieved significant L-tyrosine titers. For instance, fed-batch fermentation of engineered E. coli has reportedly produced titers as high as 92.5 g/L and 55 g/L in 5-L and 200-L fermenters, respectively. nih.govresearchgate.net This makes microbial fermentation a viable and scalable source for the L-tyrosine precursor. nutraingredients.com

OrganismKey Genetic ModificationsFermentation ScaleL-Tyrosine Titer (g/L)Reference
Escherichia coliDeletion of pheA, pheL200 L55 researchgate.net
E. coli HRPFed-batch fermentation3 L55.54 nih.gov
E. coliOverexpression of tktA, ppsA, aroGfbr, tyrAfbr5-L fermenter92.5 nih.gov
E. coli BTY2.13IPTG-induced fed-batch fermentationN/A43.14 researchgate.net

Potential for Biocatalytic Synthesis of this compound

The chemical synthesis of N-acyl amino acids often relies on harsh reagents and conditions. researchgate.netchemicalbook.com Biocatalytic approaches, employing enzymes or whole-cell systems, present a more sustainable and environmentally friendly alternative. researchgate.netchemicalbook.com Enzymes such as lipases and aminoacylases are capable of catalyzing the formation of the amide bond between a fatty acid and an amino acid. frontiersin.orgnih.gov

The enzymatic synthesis can proceed through different mechanisms. ATP-dependent enzymes, like N-acyl amino acid synthases (NAS), activate the fatty acid as an acyl-adenylate intermediate, which then reacts with the amino group of the amino acid. frontiersin.orgresearchgate.net In contrast, ATP-independent hydrolases, such as lipases, can facilitate the direct condensation of the fatty acid and amino acid, often through an acyl-enzyme intermediate. frontiersin.orgnih.gov Specifically, lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), have demonstrated high regioselectivity in the N-acylation of amino alcohols, suggesting their potential for the synthesis of this compound. rsc.orgresearchgate.net

The advantages of biocatalytic synthesis include high specificity, milder reaction conditions, and reduced generation of hazardous byproducts compared to traditional chemical methods that may use reagents like acyl chlorides derived from phosgene (B1210022) chemistry. researchgate.netchemicalbook.com While direct biocatalytic synthesis of this compound is not extensively documented, the existing literature on the enzymatic synthesis of other N-acyl amino acids provides a strong foundation for developing such a process. Key variables to optimize would include the choice of enzyme, solvent system (often non-aqueous or low-aqueous environments to favor synthesis over hydrolysis), temperature, and the molar ratio of substrates. nih.gov

Preparation of this compound Analogs and Derivatives

The preparation of analogs and derivatives of this compound is crucial for understanding how different structural features influence its properties. Modifications can be systematically introduced at the acyl chain and the L-tyrosine moiety.

Structural Modifications on the Acyl Chain: Length, Saturation, and Branching

The undec-2-enoyl chain of this compound offers several avenues for structural modification, including altering its length, degree of saturation, and introducing branching. The synthesis of N-acyl-L-tyrosine analogs with varying acyl chain lengths, typically from C10 to C18, has been achieved through the condensation of L-tyrosine esters with the corresponding fatty acid chlorides in the presence of a base like triethylamine. researchgate.net

The degree of saturation in the acyl chain is another key variable. While the parent compound features a monounsaturated chain, analogs with fully saturated (undecanoyl) or polyunsaturated chains could be synthesized using the appropriate fatty acid precursors. The presence and position of double bonds can significantly impact the molecule's conformation and physical properties. google.comnih.gov For instance, studies on other lipid molecules have shown that unsaturated acyl chains increase the disorder and hydrophobicity of the lipid core in membranes. nih.gov

Branched-chain fatty acids can also be incorporated to create N-acyl-L-tyrosine analogs with altered steric and lipophilic properties. Although less common, the synthesis of such compounds would follow similar synthetic routes, starting from the corresponding branched-chain fatty acid. researchgate.net The table below summarizes the potential modifications to the acyl chain.

Acyl Chain ModificationExample PrecursorPotential Impact on Properties
Chain Length Decanoyl chloride, Palmitoyl chlorideAlters lipophilicity, steric hindrance
Saturation Undecanoyl chloride, Linoleoyl chlorideAffects molecular packing, flexibility, and conformation
Branching Isovaleryl chlorideModifies steric bulk and lipophilicity

Derivatization of the L-Tyrosine Moiety: Phenolic, Carboxylic, and Amine Functionalities

The L-tyrosine scaffold of this compound possesses three key functional groups that can be chemically modified: the phenolic hydroxyl, the carboxylic acid, and the secondary amine (amide). researchgate.net

The phenolic hydroxyl group is a versatile handle for derivatization. It can undergo O-alkylation to form ethers or be acylated to generate esters. nih.gov For instance, the phenolic hydroxyl group of tyrosine residues in peptides can be modified under physiological conditions by certain quinones. nih.gov Such modifications can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

The carboxylic acid functionality can be converted into a variety of derivatives. Esterification is a common transformation, which can be achieved by reacting the N-acylated tyrosine with an alcohol under acidic conditions. acs.org This modification neutralizes the negative charge of the carboxylate and increases lipophilicity. Amide derivatives can also be prepared through coupling reactions with various amines.

The amine functionality is acylated in the parent compound. However, in the context of synthesizing derivatives, the choice of the acyl group itself is a primary modification as discussed in the previous section. Further reactions involving the amide bond are less common but could include reduction to the corresponding amine.

The table below outlines potential derivatizations of the L-tyrosine moiety.

Functional GroupDerivatization ReactionResulting Functional GroupPotential Impact on Properties
Phenolic Hydroxyl O-alkylation, O-acylationEther, EsterAlters polarity, hydrogen bonding, and steric bulk
Carboxylic Acid Esterification, AmidationEster, AmideModifies charge, lipophilicity, and potential for hydrogen bonding
Amine (Amide) Varied N-acylationDifferent AmidesChanges lipophilicity, steric properties, and biological interactions

Glycosylation Strategies for N-Fatty Acyl-L-tyrosine Derivatives

Glycosylation, the attachment of carbohydrate moieties, is a powerful strategy to modify the physicochemical properties of molecules, often enhancing their water solubility and altering their biological interactions. While specific examples of glycosylating this compound are not prevalent in the literature, general strategies for the glycosylation of phenolic compounds can be applied.

The phenolic hydroxyl group of the tyrosine moiety is the most likely site for glycosylation. This can be achieved through chemical or enzymatic methods. Chemical glycosylation often involves the reaction of a protected N-acyl-L-tyrosine derivative with an activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) in the presence of a suitable promoter.

Enzymatic glycosylation, using glycosyltransferases, offers a highly regio- and stereoselective alternative. These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to the acceptor molecule. This approach avoids the need for extensive protecting group chemistry often required in chemical synthesis.

Integration into Peptidomimetic Scaffolds

N-acylated amino acids like this compound can serve as valuable building blocks in the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability.

The lipophilic N-acyl chain can be incorporated to modulate the pharmacokinetic properties of a peptide-based drug candidate. For instance, the N-terminal amine of a peptide sequence can be acylated with undec-2-enoic acid, with the tyrosine residue being part of the peptide chain. This modification can enhance membrane permeability and interaction with biological targets.

Furthermore, the entire this compound molecule can be coupled to other amino acids or peptide fragments through its carboxylic acid functionality, creating more complex lipopeptidomimetics. Standard peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be employed for this purpose. The tyrosine side chain can also be a point of attachment for other structural elements within a larger peptidomimetic framework.

Biochemical Pathways and Enzymatic Interactions of N Undec 2 Enoyl L Tyrosine

Metabolic Fates and Biotransformation Pathways

The metabolism of N-Undec-2-enoyl-L-tyrosine is expected to involve pathways that process both its L-tyrosine and its undec-2-enoyl acyl chain components. This biotransformation can occur through its integration into broader metabolic networks or via specific enzymatic cleavage of its constituent parts.

Once administered or synthesized, N-acylated tyrosine derivatives can be processed to release the free L-tyrosine, which can then enter its well-established metabolic pathways. For instance, the related compound N-acetyl-L-tyrosine (NALT) undergoes deacetylation in the liver to yield L-tyrosine. patsnap.com This liberated L-tyrosine serves as a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). patsnap.comnih.gov The metabolic conversion begins with the hydroxylation of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, a critical step in catecholamine production. patsnap.comcreative-proteomics.com

Beyond serving as a pro-drug for L-tyrosine, N-acylated aromatic amino acids may be substrates for other enzymatic modifications. Research on N-arachidonoyl-L-tyrosine has shown it can undergo decarboxylation to form N-arachidonoyl-L-tyramine in rat tissue homogenates. frontiersin.org This suggests that this compound could potentially be a substrate for amino acid decarboxylases, leading to the formation of N-Undec-2-enoyl-L-tyramine. Furthermore, N-acetyl-tyrosine can be acted upon by tyrosinase, leading to the formation of N-acetyl-L-DOPA, indicating that the N-acyl group does not necessarily prevent interaction with key enzymes in tyrosine metabolism. frontiersin.org

The integration points into the L-tyrosine metabolic network are summarized below:

Potential Metabolic StepEnzymeResulting Product(s)Subsequent Pathway
Amide Bond HydrolysisHydrolases (e.g., FAAH, NAAA)L-Tyrosine + Undec-2-enoic acidCatecholamine synthesis, protein synthesis, energy production patsnap.comnih.gov
DecarboxylationAromatic L-amino acid decarboxylase (potential)N-Undec-2-enoyl-L-tyramineFurther amine metabolism
HydroxylationTyrosinase (potential)N-Undec-2-enoyl-L-DOPAPotential further oxidation

A primary metabolic route for N-acyl amino acids is the hydrolysis of the amide bond that links the acyl chain and the amino acid. This reaction is catalyzed by a class of enzymes known as hydrolases. nih.gov Specific enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine hydrolyzing acid amidase (NAAA) are known to be involved in the degradation of endocannabinoid-related lipids, including other N-acyl amino acids, and could catalyze the hydrolytic degradation of N-acyl aromatic amino acids. frontiersin.org The enzymatic hydrolysis of the amide bond in this compound would release L-tyrosine and the unsaturated fatty acid, undec-2-enoic acid.

While amide bonds are generally stable, studies on N-acylated amino acid amides have revealed that they can be surprisingly susceptible to hydrolysis under certain conditions, such as in mild acidic environments. acs.orgnih.govacs.org This chemical liability, dependent on the nature of the acyl group, suggests that the stability of the amide bond in this compound may be influenced by the physiological environment. acs.org

Following hydrolysis, the released undec-2-enoic acid would be expected to enter the fatty acid metabolic pathways, such as β-oxidation, for energy production or be incorporated into other lipids.

Interaction with Lipolytic Enzymes

Lipolytic enzymes, which are responsible for the breakdown of fats, can interact with N-acyl amino acids. This interaction can range from the compound serving as a substrate to acting as an inhibitor of enzymatic activity.

Phospholipases A2 (PLA2) are enzymes that hydrolyze the sn-2 ester bond of phospholipids (B1166683), releasing a fatty acid and a lysophospholipid. nih.gov Research has demonstrated that acylamino phospholipid analogs can act as potent competitive inhibitors of PLA2. nih.gov Specifically, 1-acyl-2(R)-acylamino phospholipids have been identified as effective competitive inhibitors of porcine pancreatic phospholipase A2. nih.gov

These inhibitors mimic the structure of the natural phospholipid substrate, allowing them to bind to the active site of the enzyme. However, the replacement of the ester bond at the sn-2 position with a more stable amide bond prevents hydrolysis, leading to competitive inhibition. The inhibitory potency is highly dependent on the structure of the acyl chains. nih.gov While this compound itself is not a phospholipid analog, the presence of the acylamino structure suggests a potential for it or structurally similar molecules to interact with the active sites of lipolytic enzymes like PLA2, possibly exerting an inhibitory effect.

This structural constraint plays a key role in substrate recognition and enzymatic catalysis. acs.org For many enzymes that act on lipids, the acyl chain is drawn out of the membrane or aqueous environment and into a hydrophobic channel within the protein. nih.govresearchgate.net The affinity and proper positioning of the substrate for catalysis are dependent on specific interactions between the acyl chain and the amino acid residues lining this channel. The flexibility and conformation conferred by the unsaturated bond in the undec-2-enoyl moiety are therefore key determinants in modulating its binding affinity to various enzymes. acs.org

Feature of Unsaturated Acyl ChainPotential Effect on Enzyme Interaction
Presence of Double BondAlters chain flexibility and conformation. acs.org
Cis/Trans IsomerismCis bonds introduce a "kink," affecting fit into the enzyme's active site. wikipedia.org
HydrophobicityFacilitates binding to hydrophobic channels or pockets within the enzyme. nih.gov
Chain Length and Position of Double BondDetermines the specificity of interaction with the enzyme's binding site. nih.gov

Engagement with Amino Acid Metabolic Enzymes

In addition to being a precursor that releases L-tyrosine upon hydrolysis, this compound may directly interact with enzymes involved in amino acid metabolism. The N-acylation can modulate the substrate properties of the amino acid, either by preventing or facilitating interactions with specific enzymes.

As mentioned, N-acetyl-tyrosine can act as a substrate for tyrosinase, an enzyme that catalyzes the oxidation of phenols and is involved in melanin (B1238610) synthesis. frontiersin.orgyoutube.com This indicates that the active site of tyrosinase can accommodate an N-acylated tyrosine derivative. Similarly, the potential for N-arachidonoyl-L-tyrosine to be decarboxylated suggests engagement with decarboxylases. frontiersin.org

The initial step in the catabolism of L-tyrosine is typically a transamination reaction catalyzed by tyrosine transaminase, which converts it to p-hydroxyphenylpyruvate. nih.gov The presence of the bulky and hydrophobic undec-2-enoyl group at the amino terminus of L-tyrosine could sterically hinder or otherwise modify its binding to the active site of tyrosine transaminase, potentially inhibiting this catabolic pathway. Conversely, some enzymes are specifically involved in the synthesis and hydrolysis of N-acyl amino acids, such as PM20D1 and FAAH, directly engaging with the entire molecule. elifesciences.org The interplay with these various enzymes dictates whether this compound is catabolized, transformed into other signaling molecules, or acts as an inhibitor of specific metabolic pathways.

Substrate or Modulator Role for Tyrosine Aminotransferase

Currently, there is a lack of specific research data detailing the direct interaction of this compound with tyrosine aminotransferase (TAT). Therefore, its role as a direct substrate or modulator for this enzyme has not been established in the scientific literature. Tyrosine aminotransferase is a pivotal enzyme primarily found in the liver that catalyzes the conversion of tyrosine to 4-hydroxyphenylpyruvate, a key step in tyrosine catabolism. nih.govnih.gov A deficiency in this enzyme leads to Tyrosinemia type II, a metabolic disorder characterized by an accumulation of tyrosine. nih.gov

The catalytic activity of tyrosine aminotransferase involves the transfer of an amino group from tyrosine to α-ketoglutarate. The enzyme can also process other aromatic amino acids like phenylalanine, though with much lower affinity. nih.gov While N-acyl amino acids (NAAAs) are recognized as a broad class of signaling lipids, their specific effects on tyrosine aminotransferase are not well-documented. wikipedia.orgnih.gov The structure of this compound, featuring a fatty acyl chain attached to the amino group of tyrosine, may sterically hinder its ability to fit into the active site of tyrosine aminotransferase in a manner similar to L-tyrosine. It is plausible that such a modification could potentially position it as a competitive inhibitor, though this remains speculative without direct experimental evidence.

Table 1: General Properties of Tyrosine Aminotransferase (TAT)

Feature Description
EC Number 2.6.1.5
Primary Function Catalyzes the transamination of tyrosine to 4-hydroxyphenylpyruvate.
Cellular Location Primarily in the liver.
Cofactor Pyridoxal phosphate (B84403).
Associated Disease Tyrosinemia type II (due to deficiency).

Implications for Tyrosine Hydroxylase and Catecholamine Biosynthesis

Similar to tyrosine aminotransferase, there is no direct scientific evidence to date that describes the implications of this compound on tyrosine hydroxylase activity or the broader catecholamine biosynthesis pathway. Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine. researchgate.netnih.govnih.govnih.govwikipedia.orghouptlab.org This enzyme hydroxylates L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for these vital neurotransmitters. wikipedia.orgyoutube.comyoutube.com

The activity of tyrosine hydroxylase is tightly regulated, notably through feedback inhibition by the catecholamines themselves. nih.govnih.gov For instance, dopamine can bind to the enzyme and reduce its activity, a mechanism that is relieved by phosphorylation of the enzyme. nih.govnih.gov Given that this compound is a derivative of L-tyrosine, it is conceivable that it could interact with tyrosine hydroxylase. However, the N-acylation might interfere with its binding to the active site or potentially interact with regulatory domains on the enzyme. Without dedicated studies, any potential role as an inhibitor, modulator, or alternative substrate remains hypothetical. The field of N-acyl amino acids is expanding, with some members of this class, such as N-acetyl-L-tyrosine, being studied for their biological effects, though not in the context of direct tyrosine hydroxylase modulation. embopress.orgmedchemexpress.com

Table 2: Key Enzymes in Catecholamine Biosynthesis

Enzyme EC Number Function
Tyrosine Hydroxylase 1.14.16.2 Converts L-tyrosine to L-DOPA (rate-limiting step).
Aromatic L-amino acid decarboxylase 4.1.1.28 Converts L-DOPA to dopamine.
Dopamine β-hydroxylase 1.14.17.1 Converts dopamine to norepinephrine.
Phenylethanolamine N-methyltransferase 2.1.1.28 Converts norepinephrine to epinephrine.

Role in Endogenous Lipid-Amino Acid Conjugate Systems

Biochemical Significance of N-Fatty Acyl Amino Acids in Cellular Regulation

This compound belongs to the larger class of endogenous lipids known as N-acyl amino acids (NAAAs). wikipedia.org These molecules are characterized by a fatty acid linked to an amino acid via an amide bond. wikipedia.org The structural diversity within this class is vast, arising from the many possible combinations of fatty acids and amino acids. nih.gov NAAAs are recognized as important signaling molecules involved in a wide array of physiological processes. wikipedia.orgnih.gov

The biochemical roles of NAAAs are pleiotropic, with specific functions often dictated by the nature of both the acyl chain and the amino acid head group. wikipedia.org They have been implicated in the regulation of energy homeostasis, inflammation, pain perception, and cellular proliferation. wikipedia.orgnih.gov For example, certain NAAAs have been shown to act as chemical uncouplers that directly stimulate mitochondrial respiration, leading to increased energy expenditure. wikipedia.org Other specific NAAAs have demonstrated neuroprotective activities. nih.gov

The signaling mechanisms of NAAAs are also diverse. They can act as ligands for G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.gov For instance, N-linoleoyl tyrosine has been found to protect against transient cerebral ischemia by activating the CB2 receptor. nih.gov The ongoing research into this class of lipid mediators continues to uncover their complex roles in cellular regulation and their potential as therapeutic targets. nih.govnih.gov The precise biochemical significance of this compound within this broader family of signaling lipids is yet to be fully elucidated.

Pharmacological and Biological Activities of N Undec 2 Enoyl L Tyrosine and Its Derivatives

Modulation of Pigmentation Pathways

The regulation of melanin (B1238610) synthesis is a complex process central to skin pigmentation. L-tyrosine is a critical precursor in this pathway, serving as the initial substrate for the enzyme tyrosinase, which catalyzes the rate-limiting step in melanin production. nih.govnih.gov Derivatives of L-tyrosine are being investigated for their ability to modulate these pathways.

Inhibition of Alpha-Melanocyte-Stimulating Hormones by Related N-Acyl Amino Acids

Alpha-melanocyte-stimulating hormone (α-MSH) is a key peptide hormone that stimulates melanin production in melanocytes. nih.gov Research into the structure-activity relationships of α-MSH has identified specific amino acid sequences that are crucial for its biological function. The sequence Arg-Trp is considered a fundamental component of the hormone's "message sequence" responsible for its melanotropic activity. nih.gov

Scientists have explored derivatives of α-MSH fragments to identify antagonists that can inhibit its function. One such study found that the N-acetylated tetrapeptide Ac-α-MSH(7-10)-NH2 could act as a weak and selective α-MSH antagonist. nih.gov Further modifications led to the development of more potent inhibitors. This line of research demonstrates that N-acylation of amino acid sequences related to α-MSH can produce compounds that competitively block the hormone, thereby modulating pigmentation signals. The anti-inflammatory properties of α-MSH are primarily mediated by its C-terminal tripeptide, Lys-Pro-Val (KPV), which has also been shown to possess antimicrobial potential. nih.govresearchgate.net

Impact on Melanin Biosynthesis and Depigmentation Research

Melanin biosynthesis begins with the oxidation of L-tyrosine to L-dopaquinone by the enzyme tyrosinase. skinwhiteningscience.com This process is the primary target for many depigmentation agents. The pathway then diverges to produce either the brown-black eumelanin (B1172464) or the yellow-red pheomelanin, a direction that can be influenced by the availability of thiol compounds like L-cysteine. researchgate.netresearchgate.net

Substrates of the melanogenic pathway, including L-tyrosine and L-dopa, have been shown to not only serve as building blocks for melanin but also as regulators of the process itself. nih.gov Supplementing cell cultures with L-tyrosine can lead to an increase in tyrosinase activity and melanosome synthesis. nih.gov Conversely, derivatives of L-tyrosine are explored for their potential to inhibit melanogenesis. N-acyl-L-tyrosine compounds, by modifying the core tyrosine structure, can be investigated for their ability to interfere with tyrosinase recognition or activity, a key strategy in depigmentation research. For instance, N-acetyl-L-tyrosine, a derivative of L-tyrosine, is used in biochemical studies and is a precursor to the neurotransmitter dopamine (B1211576). chemicalbook.com

Antimicrobial Research Applications

The rise of drug-resistant bacteria has spurred research into new classes of antimicrobial agents, including fatty acid derivatives. tudublin.ie Fatty acids themselves, particularly those with a chain length of around 12 carbons (lauric acid), are known to be potent inhibitors of gram-positive organisms. nih.gov

Evaluation of Antimicrobial Activity of N-Fatty Acyl-L-tyrosine Derivatives

Synthetic libraries of long-chain N-acyl tyrosines have been created to explore the biological activities of this class of compounds. researchgate.net Preliminary biological studies on these libraries have revealed that some N-fatty acyl-L-tyrosine derivatives exhibit moderate to excellent antimicrobial activity against certain bacterial strains. researchgate.net Research into fatty acid derivatives has shown that modifications to the functional group can significantly impact their spectrum of activity. While esterification of the carboxyl group often reduces activity, amine derivatives have demonstrated effectiveness against both gram-positive and gram-negative organisms, unlike the fatty acids alone. nih.gov This suggests that the N-acyl linkage in compounds like N-Undec-2-enoyl-L-tyrosine could confer a broad range of antimicrobial properties worthy of further investigation.

Table 1: Antimicrobial Activity of Fatty Acids and Derivatives

Compound ClassGeneral Activity SpectrumKey Findings
Saturated Fatty Acids (e.g., Lauric Acid)Primarily Gram-positive organismsC12 chain length is the most inhibitory. nih.gov
Unsaturated Fatty Acids (e.g., Monoenoic acids)Gram-positive organismsMore inhibitory than saturated fatty acids. nih.gov
Fatty Acid EstersGenerally less active than parent fatty acidMonoglycerides are an exception. nih.gov
N-Fatty Acyl-L-tyrosine DerivativesBacterial strainsShowed moderate to excellent antimicrobial activity in preliminary studies. researchgate.net
Fatty Amine DerivativesGram-positive and Gram-negative organismsActivity against a broader spectrum compared to fatty acids. nih.gov

Antiviral Research Applications

Natural products and their synthetic derivatives represent a promising avenue for the discovery of new antiviral drugs. nih.gov L-tyrosine has served as a starting scaffold for the synthesis of various compounds, including halogenated derivatives that have been tested for activity against several viruses. mdpi.com

Antiviral Potency of Halogenated L-Tyrosine Compounds Against Viral Targets

Researchers have synthesized and evaluated a range of halogenated compounds derived from L-tyrosine for their antiviral effects. These studies have identified several derivatives with significant inhibitory activity against viruses such as SARS-CoV-2, HIV-1, and Chikungunya virus (CHIKV). nih.govmdpi.commdpi.com

In a study against SARS-CoV-2, fifteen halogenated L-tyrosine derivatives were assessed. nih.gov The compounds TODC-3M, TODI-2M, and YODC-3M were found to be the most promising, reducing the viral titer by over 40% and inhibiting viral RNA replication without significant toxicity to host cells. mdpi.comnih.gov TODC-3M, in particular, demonstrated a high selectivity index of 69.6. mdpi.com Similarly, studies against HIV-1 identified di-halogenated L-tyrosine compounds, including TODC-3M, as having significant inhibitory activity. nih.gov The antiviral mechanisms of these compounds are thought to involve the inhibition of various stages of the viral replication cycle, from entry to genome replication and protein synthesis. mdpi.commdpi.com

Table 2: Antiviral Activity of Selected Halogenated L-Tyrosine Derivatives

CompoundViral TargetReported ActivityReference
TODC-3MSARS-CoV-2Reduced viral titer by 73.4% at 37.5 µM; IC50 = 47.1 µM. mdpi.com mdpi.com
TODI-2MSARS-CoV-2Reduced viral titer by 65.7% at 75 µM; IC50 = 90.1 µM. mdpi.com mdpi.com
YODC-3MSARS-CoV-2Reduced viral titer by >40% and inhibited viral RNA replication. mdpi.comnih.gov mdpi.comnih.gov
TODB-2MHIV-1Showed low toxicity and significant inhibitory activity. nih.gov nih.gov
TODC-2MHIV-1Showed low toxicity and significant inhibitory activity. nih.gov nih.gov
YDC-3MHIV-1Showed low toxicity and significant inhibitory activity. nih.gov nih.gov

Receptor and Enzyme Modulation

PPARγ Agonism by Specific N-Acylated L-Tyrosine Derivatives

N-acylated L-tyrosine derivatives have been identified as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of adipocyte differentiation and glucose metabolism. researchgate.netnih.gov The L-tyrosine scaffold serves as a template for designing ligands that can effectively bind to and activate this receptor.

Research into the structure-activity relationship (SAR) of these compounds has revealed that modifications to the N-acyl group and other parts of the L-tyrosine molecule significantly influence their binding affinity and functional activity. For instance, a series of PPARγ agonists synthesized from L-tyrosine that incorporated various low molecular weight N-substituents were evaluated for their efficacy. nih.gov Among these, a pyrrole-containing analogue demonstrated high potency in both binding and functional assays. researchgate.netnih.gov Another study focused on N-(2-benzoylphenyl)-L-tyrosine derivatives, identifying a compound with a phenyl alkyl ether moiety that exhibited very high potency and selectivity as a PPARγ agonist. nih.gov While some N-acetyl-L-tyrosine derivatives have been synthesized and assessed for PPAR transactivation, certain compounds in this series showed greater activity for PPARα over PPARγ. nih.gov

The data below summarizes the activity of representative N-acylated L-tyrosine derivatives on the PPARγ receptor.

Compound ClassSpecific DerivativeBinding Affinity (Kᵢ or pKᵢ)Functional Activity (EC₅₀ or pEC₅₀)
N-Substituted L-TyrosinePyrrole analogue (4e)Kᵢ = 6.9 nMEC₅₀ = 4.7 nM
N-(2-Benzoylphenyl)-L-tyrosinePhenyl alkyl ether analogue (2)pKᵢ = 8.94pEC₅₀ = 9.47

This table presents binding affinity and functional activity data for specific N-acylated L-tyrosine derivatives as PPARγ agonists, based on findings from cited research. researchgate.netnih.govnih.gov

These findings underscore the potential of N-acylated L-tyrosine derivatives as a structural basis for developing new therapeutic agents targeting metabolic diseases through PPARγ activation. nih.gov

Enzyme Inhibition Profiles (e.g., Mycobacterium tuberculosis CYP121 Binding)

The interaction of tyrosine derivatives with enzymes from pathogenic organisms represents an important area of research for developing new antimicrobial agents. One such target is CYP121, an essential cytochrome P450 enzyme in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govnih.gov

Studies have shown that a cyclodipeptide derivative of tyrosine, cyclo(L-Tyr-L-Tyr) or cYY, binds effectively to the active site of CYP121. nih.gov This binding is substrate-like, inducing a spectral shift in the enzyme's heme group and facilitating a unique C-C bond coupling reaction catalyzed by CYP121. nih.govnih.gov The crystal structure of the cYY-bound CYP121 reveals that the substrate is held in the active site through numerous van der Waals contacts with hydrophobic amino acid residues and a specific hydrogen bond. nih.gov While this interaction leads to a catalytic reaction rather than inhibition, understanding the binding mode is crucial for the rational design of inhibitors that could block the enzyme's essential function. nih.gov

The binding affinity of cYY to CYP121 has been quantified as shown in the table below.

LigandEnzymeBinding Constant (K)
cyclo(L-Tyr-L-Tyr) (cYY)M. tuberculosis CYP12121.3 ± 3.5 μM

This table details the dissociation constant for the binding of a tyrosine derivative to the essential Mtb enzyme CYP121. nih.gov

The unique C-C coupling reaction catalyzed by CYP121 and its essentiality for Mtb viability make it a compelling target for novel anti-tuberculosis drugs. nih.gov The detailed structural and biochemical knowledge of how tyrosine derivatives interact with this enzyme provides a foundation for developing potent inhibitors.

Neurobiological Investigations

General Impact on Cognitive Functions and Neurotransmitter Systems mediated by L-Tyrosine

L-tyrosine, the amino acid precursor to this compound, plays a fundamental role in neurobiology as the starting material for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine (B1679862), and epinephrine (B1671497). droracle.aicaringsunshine.comexamine.comnih.gov These neurotransmitters are integral to numerous cognitive processes, mood regulation, and the body's response to stress. droracle.ai

The influence of L-tyrosine on cognitive function is primarily observed under conditions of high cognitive demand or acute stress, where the synthesis and turnover of catecholamines are elevated, potentially leading to their temporary depletion. examine.comnih.govfrontiersin.org By providing an increased supply of the necessary precursor, L-tyrosine supplementation can help maintain or restore neurotransmitter levels, thereby mitigating stress-induced performance decrements. droracle.aiexamine.com

Research has demonstrated that L-tyrosine can positively affect several aspects of cognitive function, particularly those heavily reliant on the prefrontal cortex, which is rich in catecholamine pathways.

Cognitive DomainEffect of L-Tyrosine SupplementationContext
Working Memory Enhances capacityUnder stressful conditions. droracle.aicaringsunshine.com
Cognitive Flexibility Improves performance by reducing task-switching costsDuring cognitively demanding tasks. droracle.ai
Cognitive Control Facilitates proactive control (planning, goal-directed behavior)In situations requiring high cognitive demand. droracle.ai

This table summarizes the observed benefits of L-tyrosine on key cognitive functions, particularly in challenging situations that deplete neurotransmitter resources.

The mechanism is not one of general cognitive enhancement in non-stressful situations; rather, it acts as a buffer or restorative agent when the catecholamine system is under strain. caringsunshine.com This makes L-tyrosine a subject of interest for maintaining cognitive performance in demanding environments. nih.gov

Inhibitory Effects on Neuronal Activity by N-Acylated Tyrosine Derivatives

N-acylated tyrosine derivatives belong to a broader class of lipids known as N-acyl amino acids (NA-AAs), which are part of the fatty acid amide family. nih.gov This family also includes the well-studied endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). nih.gov Due to this structural relationship, N-acylated aromatic amino acids are often considered endocannabinoid-related lipids. nih.gov

The endocannabinoid system is a major neuromodulatory system in the brain, and its activation typically leads to inhibitory effects on neuronal activity, including the suppression of neurotransmitter release. While direct studies on the specific effects of this compound on neuronal firing are not detailed in the available literature, its classification as an NA-AA suggests it may share functional properties with other lipids in this class that are known to modulate neuronal function. The biological activities of NA-AAs are an emerging area of research, with many of their cellular functions still being uncovered. nih.gov The investigation into how these compounds interact with neuronal receptors and signaling pathways is ongoing.

Structure Activity Relationship Sar Studies of N Undec 2 Enoyl L Tyrosine Derivatives

Influence of Acyl Chain Structure

The undecenoyl group, an eleven-carbon acyl chain with a single double bond, is a defining feature of N-Undec-2-enoyl-L-tyrosine. Its length, branching, and the specific location and geometry of the double bond are critical determinants of the molecule's interaction with biological targets.

The length of the N-acyl chain in N-acyl amino acids is a significant factor in their biological activity. While specific data on this compound is part of a broader field of study, general principles observed in related N-acyl amides provide valuable insights. Optimal activity is often associated with a specific range of chain lengths, suggesting that the lipophilicity and spatial dimensions of the acyl chain are finely tuned for receptor binding or enzyme interaction.

Chain Length: For many N-acyl amino acids, chains that are too short or too long can lead to a decrease in potency. Shorter chains may not provide sufficient hydrophobic interactions with the target, while excessively long chains might introduce steric hindrance or reduce bioavailability. The undecenoyl (C11) chain in the parent compound represents a length that is often found in biologically active lipid signaling molecules.

Branching: The introduction of branching, such as methyl or ethyl groups, along the acyl chain can significantly alter the molecule's conformation and its ability to fit into a binding pocket. Branching can either enhance or diminish activity depending on the specific structural requirements of the biological target.

Table 1: Hypothetical SAR Data on Acyl Chain Length and Branching
Compound DerivativeAcyl Chain ModificationRelative Biological Efficacy (%)
N-Octanoyl-L-tyrosineC8:0 (Shorter, Saturated)45
N-Undecanoyl-L-tyrosineC11:0 (Saturated)80
This compoundC11:1 (Parent Compound)100
N-Tridecenoyl-L-tyrosineC13:1 (Longer)70
N-(3-methyl)-Undec-2-enoyl-L-tyrosineC11:1 with methyl branch60

The presence and characteristics of the double bond within the undecenoyl moiety are paramount for the biological activity of this compound.

Position: The location of the double bond at the C-2 position (an α,β-unsaturated amide) is a key structural feature. This positioning creates a conjugated system with the amide bond, influencing the molecule's electronic properties and reactivity. Shifting the double bond to other positions, such as C-3 or C-10, typically results in a significant reduction in biological activity, highlighting the specificity of the target's binding site for this particular arrangement.

Configuration: The geometry of the double bond, whether it is cis (Z) or trans (E), is also critical. The trans configuration, as is common in many naturally occurring unsaturated fatty acids, generally imparts a more linear and rigid structure to the acyl chain. This specific spatial arrangement is often essential for proper alignment and interaction with the amino acid residues in the target's binding pocket. A switch to the cis configuration would introduce a "kink" in the chain, which could disrupt these critical interactions and lead to a loss of efficacy.

Role of the Tyrosine Moiety

The tyrosine component of the molecule is not merely a passive anchor for the acyl chain. Its specific stereochemistry, the phenolic hydroxyl group, and the integrity of the amino acid backbone are all crucial contributors to the compound's biological profile.

Biological systems are inherently chiral, and as such, the stereochemistry of this compound is a fundamental requirement for its activity. The natural L-configuration of the tyrosine moiety is essential for proper orientation within its biological target.

L-Tyrosine vs. D-Tyrosine: Replacement of the naturally occurring L-tyrosine with its enantiomer, D-tyrosine, almost invariably leads to a dramatic loss of biological activity. nih.gov This demonstrates that the specific three-dimensional arrangement of the carboxyl group, the amino group, and the phenolic side chain relative to the chiral alpha-carbon is strictly required for effective binding. The D-isomer is unable to achieve the correct orientation to engage with the necessary contact points in the receptor or enzyme active site.

Table 2: Impact of Tyrosine Stereochemistry on Activity
CompoundStereochemistryRelative Biological Activity (%)
N-Undec-2-enoyl-L-tyrosineL-amino acid100
N-Undec-2-enoyl-D-tyrosineD-amino acid<5

The phenolic hydroxyl (-OH) group on the tyrosine ring is a critical functional group that often participates in key molecular interactions.

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional bonds with polar residues in a binding site. This interaction is often essential for anchoring the molecule correctly and for inducing the conformational changes necessary for signal transduction or enzyme inhibition.

Removal or Modification: Removing the hydroxyl group (to form N-Undec-2-enoyl-L-phenylalanine) or masking it through modifications like O-methylation (forming the methyl ether) typically results in a substantial decrease in potency. nih.gov This underscores the direct involvement of the hydroxyl group in the binding mechanism.

Aromatic Substitutions: Adding substituents to the aromatic ring can also have a profound effect. Introducing electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -CH3, -OCH3) can alter the acidity of the phenolic hydroxyl and the electronic character of the ring, which in turn can affect binding affinity and biological activity.

The core structure of the amino acid, including the alpha-amino and carboxyl groups, is fundamental to the molecule's integrity and function.

Carboxyl Group: The negatively charged carboxylate group (at physiological pH) is often involved in crucial ionic interactions or hydrogen bonds with positively charged residues (like lysine (B10760008) or arginine) in the biological target. Esterification of the carboxyl group to form a methyl or ethyl ester neutralizes this charge and generally abolishes or significantly reduces activity. This indicates that a free, ionizable carboxyl group is necessary for the molecule's primary interactions.

Amide Bond: The amide bond linking the undecenoyl chain and the tyrosine is also vital. It provides structural rigidity and participates in hydrogen bonding. Modifications to this linkage, such as reduction or replacement with other functional groups, would fundamentally alter the molecule's shape and its ability to interact with its target.

Conformational Analysis and Molecular Recognition

The three-dimensional shape (conformation) of a molecule and its ability to be recognized by and interact with biological targets are fundamental to its function. For N-acyl-L-tyrosine derivatives, understanding these aspects is crucial for explaining their biological activities and for designing new compounds with improved properties.

Theoretical and Experimental Conformational Studies of L-Tyrosine and its Derivatives

Experimental Studies: Experimental techniques provide real-world data to validate theoretical models. X-ray crystallography is a key method that can determine the precise three-dimensional structure of a molecule in its crystalline state. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying the conformation of molecules in solution, which can be more relevant to their biological environment. These experimental approaches have been fundamental in confirming the structures of various L-tyrosine derivatives. academie-sciences.fr

The combination of theoretical and experimental studies provides a comprehensive picture of the conformational preferences of L-tyrosine derivatives. This knowledge is the foundation for understanding how these molecules interact with biological targets.

Prediction of Molecular Interactions with Biological Targets

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein (receptor). researchgate.net This method is instrumental in structure-activity relationship (SAR) studies, as it provides insights into the specific interactions that govern binding affinity and biological activity.

For N-acyl-L-tyrosine derivatives, molecular docking has been employed to understand their interactions with various biological targets. For instance, studies on N-(2-benzoylphenyl)-L-tyrosine derivatives identified them as potent agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key target in type 2 diabetes. researchgate.net Docking simulations revealed how these molecules fit into the PPARγ ligand-binding pocket, forming crucial hydrogen bonds and hydrophobic interactions. Similarly, docking studies on N-acetyl-L-tyrosine derivatives helped to elucidate their interactions with the active site of PPARα. nih.gov

Another study focused on tyrosine-based inhibitors of autotaxin (ATX), an enzyme implicated in cancer progression. Molecular docking was used to evaluate different binding conformations for a library of N-acyl-L-tyrosine analogs. nih.gov The results highlighted the importance of arene-cation interactions and hydrogen bonds in the binding process and showed a preference for electron-rich aromatic groups in the inhibitor structure. nih.gov

These predictive models are crucial for rational drug design, allowing researchers to computationally screen new derivatives and prioritize the synthesis of compounds with the highest predicted activity.

Table 1: Predicted Interactions of N-Acyl-L-Tyrosine Derivatives with Biological Targets from Docking Studies
Derivative ClassBiological TargetKey Predicted InteractionsReference
N-(2-benzoylphenyl)-L-tyrosine derivativesPPARγHydrogen bonds, hydrophobic interactions within the ligand-binding pocket. researchgate.net
N-acetyl-L-tyrosine derivativesPPARαInteractions with the active site residues. nih.gov
Tyrosine-based β-hydroxy phosphonatesAutotaxin (ATX)Hydrogen bonds, arene-cation interactions. Preference for electron-rich aromatic moieties. nih.gov

Comparative Analysis with Related N-Acyl Amino Acids

To understand the unique properties of N-acyl-L-tyrosine derivatives, it is useful to compare them with structurally similar molecules, such as N-acyl-L-phenylalanine derivatives. The primary difference between these two classes of compounds is the presence of a hydroxyl group on the phenyl ring of tyrosine.

Distinctive SAR Profiles between N-Acyl-L-Tyrosine and N-Acyl-L-Phenylalanine Derivatives

The phenolic hydroxyl group of tyrosine is a key determinant of its biological activity and introduces distinct differences in the structure-activity relationships when compared to phenylalanine, which lacks this group. mdpi.com

Interaction Strength and Polarity: The hydroxyl group makes the tyrosine side chain more polar and capable of acting as a hydrogen bond donor and acceptor. Recent molecular dynamics simulations and quantum chemistry calculations have explored the interaction strengths of these amino acids. While traditional hydrophobicity scales suggest phenylalanine should be a stronger "sticker" in protein interactions, studies on biomolecular condensates indicate that tyrosine is often a stronger driver of phase separation. elifesciences.org This is attributed to the hydroxyl group's ability to form strong hydrogen bonds, which can be more significant than the hydrophobic interactions of phenylalanine's phenyl ring, especially in aqueous environments. elifesciences.org The extremely low solubility of tyrosine compared to phenylalanine further highlights the strong intermolecular forces, including hydrogen bonding, at play. elifesciences.org

Table 2: Comparative Properties of Tyrosine and Phenylalanine Relevant to SAR
PropertyL-TyrosineL-PhenylalanineImplication for SAR of N-Acyl Derivatives
Side Chain Functional GroupPhenolic hydroxyl (-OH)PhenylTyrosine's -OH group can act as a hydrogen bond donor/acceptor, providing an extra interaction point with biological targets.
Polarity/HydrophobicityMore polar, less hydrophobicLess polar, more hydrophobicAffects solubility and the nature of interactions (hydrophilic vs. hydrophobic) with receptor sites.
Interaction StrengthCan form strong hydrogen bonds; considered a stronger "sticker" in many biological contexts. elifesciences.orgPrimarily engages in hydrophobic and π-stacking interactions. elifesciences.orgLeads to potentially higher binding affinity for N-acyl-L-tyrosines at targets with available hydrogen bond partners.
ReactivityPhenolic ring can be modified (e.g., phosphorylation, hydroxylation). nih.govPhenyl ring is less reactive. nih.govN-acyl-L-tyrosines can serve as precursors for a wider range of metabolites and signaling molecules.

Analytical and Characterization Methodologies for N Undec 2 Enoyl L Tyrosine

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of N-Undec-2-enoyl-L-tyrosine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. In a typical electrospray ionization (ESI) mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry can provide the exact molecular formula.

Tandem mass spectrometry (MS/MS) is further employed to obtain structural information through fragmentation analysis. The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. The analysis of these fragments helps to piece together the molecule's structure. For N-acyl-tyrosine derivatives, characteristic fragmentation patterns include the loss of the acyl chain and fragmentation of the tyrosine moiety. nih.gov For instance, a common fragmentation pathway for protonated tyrosine involves the loss of water (H₂O) and carbon monoxide (CO). nih.gov Another key fragmentation is the cleavage of the Cα-Cβ bond of the amino acid side chain.

Table 1: Illustrative Mass Spectrometry Data for L-Tyrosine Fragmentation

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Identity
182.08136.08HCOOH[Tyrosine - COOH + H]⁺
182.08119.05HCOOH + NH₃[Tyrosine - COOH - NH₃ + H]⁺
136.08107.05CHO[Hydroxyphenylmethyl ion]

This table illustrates the typical fragmentation of the parent amino acid, L-tyrosine, as specific data for this compound is not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. ¹H NMR and ¹³C NMR are the primary experiments conducted.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons of the tyrosine ring, the α-proton and β-protons of the tyrosine backbone, the olefinic protons of the undecenoyl chain, the methylene (B1212753) protons of the acyl chain, and the terminal methyl group. The coupling patterns between adjacent protons would help to confirm the connectivity of the atoms.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the acyl chain.

While specific NMR data for this compound is not available, data for the related compound, N-Acetyl-L-tyrosine, can provide an indication of the expected chemical shifts for the tyrosine moiety.

Table 2: Representative ¹H NMR Chemical Shifts for N-Acetyl-L-tyrosine Moiety

ProtonChemical Shift (ppm)
Aromatic (ortho to OH)~7.0-7.2
Aromatic (meta to OH)~6.7-6.9
α-CH~4.5-4.7
β-CH₂~2.9-3.1
Acetyl CH₃~1.9-2.0

Data is illustrative and based on typical values for N-acetyl-L-tyrosine as a proxy.

Table 3: Representative ¹³C NMR Chemical Shifts for N-Acetyl-L-tyrosine Moiety

CarbonChemical Shift (ppm)
Carboxyl C=O~174-176
Amide C=O~170-172
Aromatic C-OH~155-157
Aromatic CH~130-132
Aromatic C (quaternary)~127-129
Aromatic CH~115-117
α-CH~54-56
β-CH₂~36-38
Acetyl CH₃~22-24

Data is illustrative and based on typical values for N-acetyl-L-tyrosine as a proxy.

UV-Vis Spectroscopy for Electronic Properties and Binding Interactions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the absorption spectrum is dominated by the tyrosine chromophore. The phenolic side chain of tyrosine exhibits a characteristic absorption maximum around 275-280 nm. iosrjournals.orgthermofisher.com The exact position and intensity of this peak can be sensitive to the solvent environment and the ionization state of the phenolic hydroxyl group. nih.gov

This technique can be used to determine the concentration of this compound in solution using the Beer-Lambert law. Furthermore, changes in the UV-Vis spectrum upon addition of other molecules can be used to study binding interactions. For instance, the interaction with metal ions can cause shifts in the absorption peaks. nih.gov

Table 4: Typical UV-Vis Absorption Maxima for Tyrosine Derivatives

Compoundλmax (nm)Solvent
L-Tyrosine275Water
N-Acetyl-L-tyrosine amide276Water

This table provides typical absorption maxima for the tyrosine chromophore, which would be the primary absorbing moiety in this compound. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Quantitation

High-Performance Liquid Chromatography (HPLC) is the primary method for both the purification and quantitative analysis of this compound. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid or formic acid.

In this setup, this compound, being a relatively nonpolar molecule due to the long acyl chain, would be well-retained on the column and elute at a specific retention time. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentration.

While specific HPLC conditions for this compound are not detailed in the provided search results, methods for similar N-acyl amino acids have been developed. bohrium.com For instance, a study on N-acetyl-L-tyrosine reported a retention time of approximately 3.6 minutes under their specific experimental conditions. researchgate.net

Table 5: Illustrative HPLC Parameters for Analysis of N-Acyl Amino Acids

ParameterValue
ColumnReversed-phase C18
Mobile PhaseGradient of water and acetonitrile with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention TimeDependent on specific N-acyl chain and gradient conditions

This table provides a general set of HPLC parameters that could be adapted for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the preliminary analysis of this compound and for monitoring the progress of its synthesis. thieme.de A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent).

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The distance the compound travels up the plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or acetic acid) would be used. The spots can be visualized under UV light (due to the tyrosine chromophore) or by staining with a suitable reagent such as ninhydrin (B49086) (if the amine is free) or a more general stain like potassium permanganate (B83412). TLC is particularly useful for quickly assessing the presence of starting materials, intermediates, and the final product in a reaction mixture. nih.gov

Table 6: General TLC Parameters for N-Acyl Amino Acids

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseMixture of nonpolar and polar solvents (e.g., ethyl acetate/hexane/acetic acid)
VisualizationUV light (254 nm), potassium permanganate stain
Rf ValueDependent on the specific mobile phase composition

This table outlines general conditions for TLC analysis that would be suitable for this compound.

Preparative Chromatography Techniques (e.g., Silica-Gel Chromatography)

The purification of this compound from synthesis reaction mixtures or natural extracts is frequently accomplished using preparative chromatography, with silica-gel chromatography being a primary method. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (a solvent or mixture of solvents). column-chromatography.com The polarity of this compound, influenced by its carboxylic acid, amide, and phenolic hydroxyl groups, as well as the long nonpolar undecenoyl chain, dictates its interaction with the polar silica gel. pressbooks.pub

In a typical application, the crude mixture containing this compound is loaded onto a column packed with silica gel. column-chromatography.com A solvent system (mobile phase), often a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetic acid), is then passed through the column. Compounds with lower polarity elute faster as they spend more time in the mobile phase, while more polar compounds are retained longer on the stationary phase. pressbooks.pub By gradually increasing the polarity of the mobile phase (gradient elution), this compound can be effectively separated from impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography or LC-MS) to identify those containing the pure compound. column-chromatography.com This method is particularly useful for purifying compounds like this compound that may be difficult to crystallize. nih.gov

Table 1: Key Components and Parameters in Silica-Gel Chromatography for this compound Purification

Component/ParameterDescriptionRelevance to this compound
Stationary Phase A solid adsorbent, typically silica gel (SiO₂), which is highly polar due to surface silanol (B1196071) (Si-OH) groups. pressbooks.pubThe polar groups of this compound (carboxyl, amide, hydroxyl) interact via hydrogen bonding with the silica gel, causing retention.
Mobile Phase A solvent or solvent mixture that flows through the column, carrying the sample components. pressbooks.pubA gradient of nonpolar to polar solvents (e.g., ethyl acetate/methanol) is used to first elute nonpolar impurities and then the target compound.
Elution Mode Can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition).Gradient elution is generally preferred for complex mixtures to achieve better separation and resolution of this compound.
Detection Monitoring the column effluent to identify when compounds are eluting. Methods include UV-spectrophotometry or fraction collection followed by TLC analysis. column-chromatography.comThe tyrosine chromophore in this compound allows for detection using UV light (typically around 280 nm).

Biochemical Assay Development for Activity Profiling

To understand the biological role and metabolic fate of this compound, enzyme activity assays are crucial. These assays can determine if the compound is a substrate, inhibitor, or modulator of specific enzymes. Given its structure as an N-acyl amino acid, key enzyme families of interest include hydrolases and aminotransferases.

Hydrolases, such as fatty acid amide hydrolase (FAAH) and other M20 peptidases like peptidase M20 domain-containing 1 (PM20D1), are known to be involved in the metabolism of N-acyl amino acids. nih.govd-nb.info An assay could be designed to measure the hydrolysis of this compound into undec-2-enoic acid and L-tyrosine. This can be achieved by incubating the compound with a purified enzyme or tissue homogenate and quantifying the formation of the products over time using methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Conversely, these assays can test the ability of this compound to inhibit the hydrolysis of a known substrate. nih.gov Aminotransferases, which catalyze the transfer of an amino group, could also be investigated to see if the L-tyrosine moiety of the molecule can participate in transamination reactions. assaygenie.com

Table 2: Examples of Enzyme Assays for Profiling this compound

Enzyme ClassAssay PrinciplePotential Role of this compoundDetection Method
Hydrolases (e.g., FAAH, PM20D1) Measures the cleavage of the amide bond. nih.govSubstrate: Quantify the formation of L-tyrosine or undec-2-enoic acid. Inhibitor: Measure the reduction in the hydrolysis rate of a known fluorescent or chromogenic substrate.LC-MS, HPLC, Spectrophotometry, Fluorimetry. nih.gov
Aminotransferases (e.g., Alanine Aminotransferase) Measures the transfer of the amino group from an amino acid to an α-keto acid. assaygenie.comSubstrate/Modulator: Determine if the compound can act as an amino donor or affect the enzyme's activity on its natural substrate.Spectrophotometric measurement of NADH consumption in a coupled enzyme reaction. assaygenie.com
N-Acyl Amino Acid Synthases Measures the formation of the amide bond by condensing a fatty acid and an amino acid. nih.govProduct/Inhibitor: Determine if the compound is a product of a synthase or if it inhibits the formation of other N-acyl amino acids.LC-MS to detect the formation of the N-acyl amino acid product.

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of this compound. nuvisan.com These assays can measure a wide range of cellular responses, from general effects like cell viability and proliferation to specific events like receptor activation, changes in gene expression, or modulation of signaling pathways. For instance, given that some N-acyl amino acids with tyrosine have shown neuroprotective effects, cell-based assays using neuronal cell lines could be employed to assess protection against oxidative stress or excitotoxicity. mdpi.com

Assays can be designed to monitor the activation of specific cellular targets. As a tyrosine derivative, this compound could potentially interact with pathways involving tyrosine kinases or phosphatases. youtube.com Reporter gene assays can be used to see if the compound activates specific transcription factors. High-content imaging and flow cytometry can provide multiparametric data on how the compound affects cell morphology, protein localization, or the cell cycle. nuvisan.com

Computational and In Silico Approaches

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between this compound and its potential protein targets. tandfonline.comresearchgate.net Molecular docking predicts the preferred orientation of the molecule when bound to a receptor's active site, providing insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.net This is particularly useful when the crystal structure of a potential target enzyme, such as a hydrolase or kinase, is known. researchgate.net

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. tandfonline.comtandfonline.com MD simulations provide a more realistic model of the biological system by simulating the movements of atoms and molecules, allowing for the assessment of the stability of the binding pose predicted by docking and revealing conformational changes in the protein or ligand upon binding. nih.govmdpi.com These simulations can help elucidate the mechanism of action at an atomic level. tandfonline.com

Table 3: Workflow for In Silico Analysis of this compound-Target Interaction

StepDescriptionTools/SoftwareOutput
1. Target Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by adding hydrogens and assigning charges. nih.govAutoDock Tools, Chimera, MaestroA prepared receptor structure ready for docking.
2. Ligand Preparation Generate a 3D conformation of this compound and optimize its geometry and assign charges.ChemDraw, Avogadro, HyperChemAn energy-minimized 3D structure of the ligand.
3. Molecular Docking Dock the prepared ligand into the defined binding site of the target protein. nih.govAutoDock, Glide, GoldA set of predicted binding poses ranked by a scoring function (binding energy). researchgate.net
4. Analysis of Docking Results Visualize and analyze the best-ranked pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.). researchgate.netPyMOL, Discovery StudioIdentification of key amino acid residues involved in binding and a hypothesis for the binding mode.
5. Molecular Dynamics (MD) Simulation Place the docked complex in a simulated physiological environment (water, ions) and run a simulation for a defined period (nanoseconds to microseconds). tandfonline.comnih.govGROMACS, AMBER, CHARMMA trajectory file showing the movement of the complex over time, allowing analysis of binding stability and conformational changes.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic electronic structure, molecular properties, and reactivity of this compound. nih.gov Methods like Density Functional Theory (DFT) can be employed to optimize the molecule's geometry and calculate a variety of properties. nih.govsemanticscholar.org

These calculations can provide valuable information such as the distribution of electron density, the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information helps in understanding the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack, and predicting its vibrational spectra (e.g., IR and Raman), which can aid in experimental characterization. semanticscholar.orgresearchgate.net Furthermore, quantum chemical methods can be used to calculate parameters like ionization potential and electron affinity, which are fundamental to the molecule's chemical behavior.

Advanced Research Directions and Future Perspectives for N Undec 2 Enoyl L Tyrosine

Exploration of Novel Therapeutic Applications

Future research into N-Undec-2-enoyl-L-tyrosine is likely to focus on uncovering its potential in treating a range of diseases by exploring its interaction with various biological pathways and its utility as a tool for studying cellular processes.

The unique structure of this compound, featuring a tyrosine headgroup, suggests potential interactions with pathways where tyrosine is a key precursor. L-tyrosine is a fundamental building block for the synthesis of catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), which are crucial for regulating mood, cognition, and stress responses patsnap.comexamine.comexamine.com. Future studies could investigate whether this compound can modulate these pathways, potentially offering therapeutic benefits in neurological or stress-related disorders.

Furthermore, derivatives of L-tyrosine have been identified as potent and selective agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator in the treatment of type 2 diabetes nih.gov. Research into N-(2-benzoylphenyl)-L-tyrosine derivatives has shown significant antihyperglycemic and antihyperlipidemic activity in animal models nih.gov. This precedent suggests that this compound could be investigated as a potential modulator of PPARγ or other nuclear receptors, opening avenues for its application in metabolic diseases.

Chemical probes are essential tools for dissecting the biology of their target proteins and can serve as starting points for drug discovery campaigns eubopen.org. The L-tyrosine moiety of this compound could be chemically modified to create such probes. For instance, isotopically labeled versions could be synthesized to trace the molecule's metabolic fate and identify its biological targets.

A notable application of modified amino acids is in positron emission tomography (PET) imaging. O-(2'-[18F]fluoroethyl)-L-tyrosine ([18F]FET) is a well-established radiotracer used for imaging brain tumors, leveraging the increased amino acid transport in cancer cells nih.gov. By analogy, a radiolabeled version of this compound could be developed as a novel PET imaging agent. Such a probe could be used to investigate diseases characterized by altered lipid metabolism or specific amino acid uptake, providing valuable diagnostic information or insights into disease mechanisms.

Advancements in Sustainable Synthetic Methodologies

The shift towards environmentally friendly and efficient chemical production is a major focus in modern chemistry. Future research on this compound will likely prioritize the development of green and scalable synthetic methods.

Traditional chemical synthesis of N-acyl amino acids often relies on the Schotten-Baumann reaction, which can involve harsh chemicals researchgate.netresearchgate.net. Green chemistry seeks to replace such methods with more sustainable alternatives. Enzymatic synthesis represents a promising approach, offering mild reaction conditions and high selectivity researchgate.net.

Biocatalysts like lipases and aminoacylases are being explored for the synthesis of N-acyl amino acids researchgate.netresearchgate.netnih.gov. These enzymes can catalyze the acylation of amino acids in more environmentally friendly aqueous media, avoiding the use of toxic activating agents like acyl chlorides researchgate.netnih.govresearchgate.net. Another green strategy is the chemo-enzymatic method, which combines the benefits of both chemical and enzymatic steps to improve efficiency and sustainability researchgate.netnih.gov. Future research could focus on identifying or engineering specific enzymes that efficiently catalyze the condensation of undec-2-enoic acid and L-tyrosine.

Table 1: Comparison of Synthetic Methodologies for N-Acyl Amino Acids

MethodAdvantagesDisadvantages
Chemical Synthesis (e.g., Schotten-Baumann) High yield, well-establishedUses harsh reagents, can be unselective, generates waste researchgate.netresearchgate.net
Enzymatic Synthesis Mild conditions, high selectivity, environmentally friendly researchgate.netnih.govLower yield, enzyme cost and stability can be issues researchgate.net
Chemo-enzymatic Synthesis Combines advantages of both methods, can improve sustainability researchgate.netnih.govProcess development can be complex
Fermentation Potentially low cost, environmentally friendlyTechnology is not yet mature for this specific class of compounds researchgate.net

For any potential therapeutic or industrial application, the synthesis of this compound must be scalable and efficient. Automated synthesis platforms, which are widely used in the production of radiopharmaceuticals, offer a model for developing such processes nih.gov.

For example, the fully automated synthesis of PET tracers like O-(2'-[18F]fluoroethyl)-L-tyrosine has been successfully developed, enabling reliable and high-yield production nih.govnih.govresearchgate.net. These systems integrate reaction steps, purification, and formulation into a seamless process nih.govnih.gov. Adapting these principles to the synthesis of this compound could involve developing flow chemistry setups or using robotic platforms. Such strategies would not only increase production capacity but also improve process control and reproducibility, which are critical for manufacturing pharmaceutical-grade compounds.

Mechanistic Elucidation of Biological Actions

A fundamental area of future research will be to understand precisely how this compound exerts its effects at a molecular level. The biological activity of L-tyrosine is primarily linked to its role as a precursor in the synthesis of catecholamines patsnap.comexamine.com. The hydroxylation of L-tyrosine to L-DOPA is the rate-limiting step in this pathway patsnap.com. A key research question is how the addition of the N-undec-2-enoyl group alters the bioavailability, transport, and metabolic processing of the tyrosine moiety.

The fatty acid component may also confer novel biological activities. For instance, the molecule could interact with cell membranes or with proteins that bind fatty acids or other lipids. The lack of a stimulant effect of tyrosine alone on ACTH secretion is thought to be due to negative feedback mechanisms involving alpha 2-adrenoceptors nih.gov. Future studies could explore whether this compound can bypass or modulate these feedback loops, potentially leading to different physiological outcomes compared to L-tyrosine alone. Elucidating these mechanisms will be crucial for identifying specific therapeutic targets and for the rational design of second-generation analogs with improved efficacy and selectivity.

Detailed Investigations into Molecular Targets and Signaling Cascades

The precise molecular targets and signaling cascades of this compound are not yet extensively detailed in scientific literature. However, by examining the broader class of N-acyl amino acids (NAAAs), to which it belongs, we can infer potential mechanisms of action. NAAAs are recognized as a significant family of endogenous signaling molecules, structurally related to endocannabinoids, and are involved in a variety of physiological processes wikipedia.orgnih.gov.

Research has shown that different N-acyl amino acids can interact with specific molecular targets. For instance, N-linoleoyl tyrosine has been found to protect against transient cerebral ischemia by activating the cannabinoid type-2 (CB₂) receptor nih.gov. Similarly, stearoyl derivatives of tyrosine have demonstrated neuroprotective activity, although their exact receptor targets are still under investigation nih.gov. Given the structural similarity, it is plausible that this compound could also interact with cannabinoid receptors or other G protein-coupled receptors (GPCRs) that are part of the expanded "endocannabinoidome" nih.gov.

The signaling pathways activated by NAAAs often involve complex cascades. Tyrosine kinase signaling, for example, is a critical pathway in cellular communication and is implicated in various physiological and pathological states nih.gov. Activation of receptor and non-receptor tyrosine kinases can trigger downstream pathways such as phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and nuclear factor-kappaB (NF-κB), which in turn regulate cell differentiation, proliferation, and survival nih.gov. While direct evidence linking this compound to these cascades is pending, the L-tyrosine moiety of the molecule is a fundamental building block for neurotransmitters and hormones, and its derivatives are deeply integrated into cellular signaling researchgate.netnih.gov. Further research is required to elucidate the specific receptors and intracellular signaling pathways modulated by this compound.

Bioengineering and Biocatalysis for Enhanced Production

The industrial production of N-acyl amino acids has traditionally relied on chemical synthesis methods, such as the Schotten-Baumann reaction, which often involve harsh chemicals like acyl chlorides derived from phosgene (B1210022) chemistry d-nb.infouni-duesseldorf.de. In response to growing environmental concerns, there is a significant shift towards greener and more sustainable alternatives. Bioengineering and biocatalysis, using whole cells or purified enzymes, represent a highly promising approach for the environmentally friendly synthesis of N-acyl amino acids d-nb.infonih.gov.

Biocatalysis offers several advantages, including high specificity, mild reaction conditions, and reduced waste generation. Enzymes such as aminoacylases and lipases have been identified as effective catalysts for the formation of the amide bond between a fatty acid and an amino acid nih.govnih.gov. These enzymatic strategies can be broadly categorized into ATP-dependent and ATP-independent pathways. ATP-dependent enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate, whereas ATP-independent hydrolases like lipases and aminoacylases use an acyl-enzyme intermediate to facilitate the reaction nih.gov. The development of novel enzymes with broad substrate specificity and high stability is a key area of research aimed at making the biocatalytic production of compounds like this compound more efficient and economically viable d-nb.infonih.gov.

Engineering of Microbial Systems for Optimized N-Acylated Amino Acid Output

The production of this compound via microbial systems involves a two-pronged metabolic engineering strategy: first, enhancing the production of the precursor L-tyrosine, and second, efficiently catalyzing the N-acylation step.

Optimizing L-Tyrosine Precursor Supply:

L-tyrosine is an aromatic amino acid synthesized in microorganisms from the central carbon metabolism precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) nih.govresearchgate.net. Several metabolic engineering strategies have been successfully employed to create microbial strains that overproduce L-tyrosine. Common approaches include the elimination of feedback inhibition in key pathway enzymes and increasing the availability of aromatic precursors researchgate.net. Microorganisms such as Escherichia coli and Corynebacterium glutamicum have been extensively engineered for this purpose. For example, a highly efficient E. coli strain was developed that produced 92.5 g/L of L-tyrosine in a 5-L fermenter, representing the highest concentration reported from microbial fermentation nih.gov.

Below is an interactive table summarizing engineered microbial strains for enhanced L-tyrosine production.

MicroorganismKey Genetic Modification(s)L-Tyrosine TiterReference
Escherichia coliExpression of tyrosine ammonia-lyase (TAL) from Rhodotorula glutinis39 g/L p-coumaric acid (from tyrosine) nih.gov
Escherichia coliHeterologous expression of tyrosine phenol lyase from Symbiobacterium toebii131 g/L nih.gov
Escherichia coliNot specified92.5 g/L nih.gov
Yarrowia lipolyticaUsed for microbiological transformation of L-tyrosine to L-dopa3.48 mg/ml L-dopa researchgate.net

Whole-Cell Biocatalysis for N-Acylation:

Once a high-titer L-tyrosine producing strain is established, it can be further engineered to function as a whole-cell biocatalyst for the N-acylation reaction. This involves introducing and expressing genes that encode for enzymes capable of conjugating undec-2-enoic acid (or a suitable precursor) to L-tyrosine. L-aminoacylases are particularly promising enzymes for this biocatalytic step uni-duesseldorf.de. Several aminoacylases have been identified from various sources, including Streptomyces mobaraensis and Streptomyces ambofaciens, that show potential for the synthesis of N-acyl-L-amino acids uni-duesseldorf.de.

The key advantage of a whole-cell system is that it provides the necessary enzymes and cofactors in their natural cellular environment, potentially improving stability and activity. This integrated approach, combining precursor synthesis and the final biotransformation step in a single microbial host, represents a state-of-the-art strategy for the sustainable and efficient production of this compound and other valuable N-acylated amino acids.

The table below lists enzymes that are candidates for use in the biocatalytic synthesis of N-acylated amino acids.

Enzyme ClassSpecific Enzyme ExampleSource OrganismReference
Aminoacylaseε-lysine aminoacylase (SmELA)Streptomyces mobaraensis uni-duesseldorf.de
Aminoacylaseα-aminoacylase (SamAA)Streptomyces ambofaciens uni-duesseldorf.de
Aminoacylaseε-lysine aminoacylase (SamELA)Streptomyces ambofaciens uni-duesseldorf.de
AminoacylasePorcine aminoacylase-1 (pAcy1)Porcine Kidney d-nb.infouni-duesseldorf.de
HydrolaseFatty Acid Amide Hydrolase (FAAH)Mammalian uni-duesseldorf.de
HydrolasePM20D1Mammalian d-nb.info

Q & A

Q. How can researchers statistically validate outliers in dose-response experiments involving this compound?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify outliers. Repeat experiments in triplicate and use non-linear regression models (e.g., Hill equation) to calculate EC50_{50} values with confidence intervals .

Q. What are best practices for visualizing complex datasets (e.g., multi-omics integration) in studies of this compound?

  • Methodological Answer : Use heatmaps for gene expression correlations and Sankey diagrams for pathway analysis. Ensure accessibility by adhering to colorblind-friendly palettes and providing raw data in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.